N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine
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Description
Scientific Research Applications
Chemical Properties and Structural Analysis
- Chemical Analysis : N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine exhibits specific chemical properties, including the formation of hydrogen bonds, which contribute to its potential applications in various scientific fields. These properties are explored through the study of related compounds, such as the glycine methyl ester fragment's involvement in intramolecular N—H⋯O hydrogen bonds (Xiao Han, Xiaodong Yang, & Xiaochang Dai, 2011) and the stabilization of the compound in an enamine–keto form, which is facilitated by strong intramolecular N—H⋯O hydrogen bonds (Xin Zhang, Hualing Zhu, Hai-Zhen Xu, & M. Dong, 2004).
Biological Activity and Potential Therapeutic Applications
- Bioactivity in Neurological Disorders : Studies have shown that derivatives of this compound may play a significant role in neurological disorders. For instance, a compound structurally related to this compound, identified as a Glycine Transporter 1 (GlyT1) inhibitor, shows potential in the treatment of conditions like schizophrenia and is characterized by its significant GlyT1 inhibitory activity and ability to increase cerebrospinal fluid glycine concentration in rats (Shuji Yamamoto et al., 2016).
Properties
IUPAC Name |
2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-3-5(10(13)14)6(9-8-3)7-2-4(11)12/h2H2,1H3,(H,11,12)(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXBUUPMNUPZDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)NCC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.